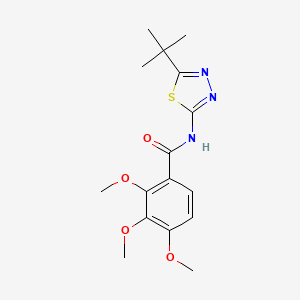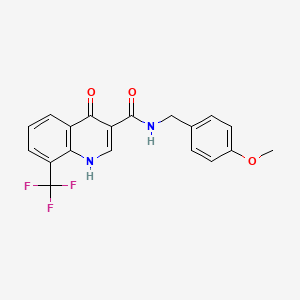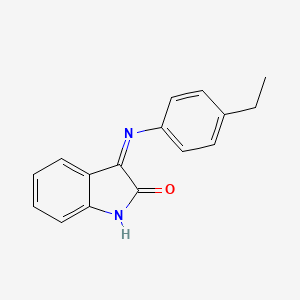![molecular formula C19H18F3NOS B15002058 7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B15002058.png)
7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound with a unique structure that includes a trifluoromethyl group and a benzothieno pyridine core
Méthodes De Préparation
The synthesis of 7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothieno pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Analyse Des Réactions Chimiques
7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under suitable conditions.
Applications De Recherche Scientifique
7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure and biological activity. It may act as an inhibitor of specific enzymes or receptors, making it a potential therapeutic agent for various diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: It is used in studies to understand its interaction with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The benzothieno pyridine core may interact with hydrophobic pockets in the target protein, stabilizing the compound-protein complex and exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one include:
2-methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl methylthio phenoxy acetic acid: This compound also contains a trifluoromethyl group and is studied for its biological activity.
7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another compound with a trifluoromethyl group, known for its potential as a selective inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK).
The uniqueness of 7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H18F3NOS |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C19H18F3NOS/c1-10-2-7-13-15(8-10)25-18-17(13)14(9-16(24)23-18)11-3-5-12(6-4-11)19(20,21)22/h3-6,10,14H,2,7-9H2,1H3,(H,23,24) |
Clé InChI |
NLMOBQMMOIAEES-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C1)SC3=C2C(CC(=O)N3)C4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl)phenyl]acetamide](/img/structure/B15002002.png)

![2-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B15002011.png)
![Methyl 3,3,3-trifluoro-2-methoxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]propanoate](/img/structure/B15002017.png)


![methyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15002043.png)
![4-amino-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B15002049.png)
![2-[(4-Fluorophenyl)methyl]-5-([(4-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B15002052.png)
![N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2,3,4-trimethoxybenzamide](/img/structure/B15002062.png)
![N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002067.png)
![2,2'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol)](/img/structure/B15002072.png)
![2-Methyl-6-[[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine](/img/structure/B15002078.png)
